{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine
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Overview
Description
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a propan-2-yloxy group, and an ethylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-5-methylbenzaldehyde to introduce the bromine atom. This is followed by the protection of the hydroxyl group with a propan-2-yloxy group. The final step involves the reductive amination of the aldehyde group with ethylamine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The aromatic ring can be hydrogenated under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of {[2-Hydroxy-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine.
Oxidation: Formation of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)imine.
Reduction: Formation of {[2-Bromo-5-(propan-2-yloxy)cyclohexyl]methyl}(ethyl)amine.
Scientific Research Applications
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- {[2-Chloro-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine
- {[2-Fluoro-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine
- {[2-Iodo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine
Uniqueness
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can be exploited in the design of novel drugs and materials with enhanced performance.
Properties
IUPAC Name |
N-[(2-bromo-5-propan-2-yloxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14-8-10-7-11(15-9(2)3)5-6-12(10)13/h5-7,9,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYNAPHGVCVBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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